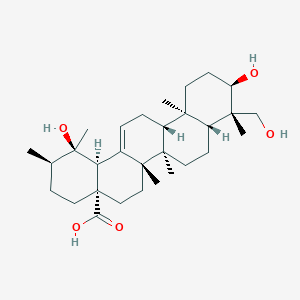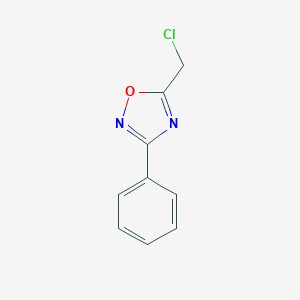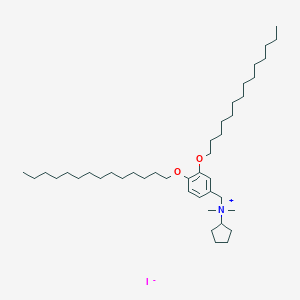
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide
Overview
Description
Scientific Research Applications
Antagonist of TLR4
CAY10614 is an antagonist of lipid A activation of TLR4 . It exhibits an IC50 value of 1.68 μM in a cell-based assay using modified human embryonic kidney (HEK) cells . This means it can inhibit the activation of TLR4, a receptor that plays a key role in the innate immune system.
Immunology and Inflammation Research
CAY10614 is used in the field of Immunology and Inflammation research . It helps in understanding the role of TLR4 in the immune response and how its antagonists can modulate this response.
Innate Immunity Research
As an antagonist of TLR4, CAY10614 is also used in the study of innate immunity . TLR4 is a part of the innate immune system, which provides the first line of defense against pathogens.
Sepsis/Shock Research
CAY10614 has been used in sepsis research . In a model of sepsis, CAY10614 dramatically and significantly improves survival of mice given intraperitoneal LPS . This suggests its potential therapeutic application in sepsis treatment.
Receptor Pharmacology
CAY10614 is used in receptor pharmacology . As an antagonist of TLR4, it helps in studying the pharmacological properties of this receptor and its role in various biological processes.
Biochemical Research
CAY10614 is also used in biochemical research . Its interaction with TLR4 and its role in modulating the immune response provides valuable insights into the biochemical processes involved in immunity.
Safety And Hazards
properties
IUPAC Name |
cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPVNPWTUWUEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649373 | |
| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide | |
CAS RN |
1202208-36-3 | |
| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)

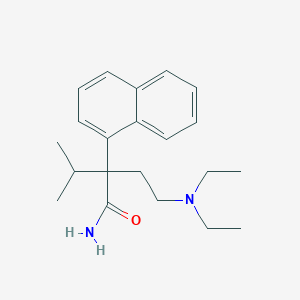
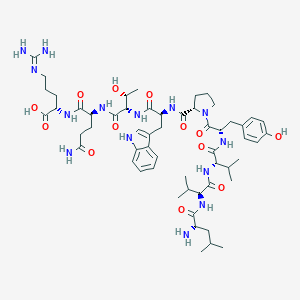

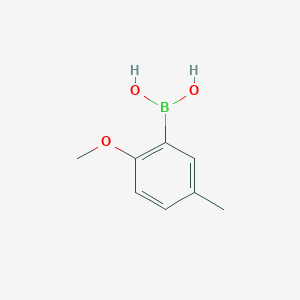

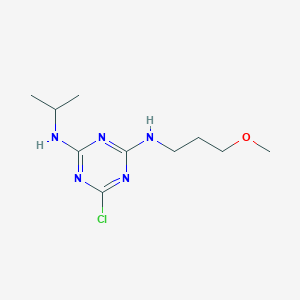
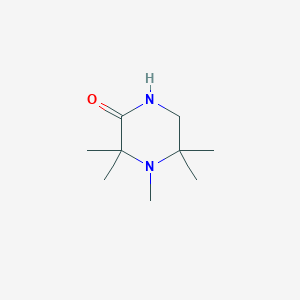
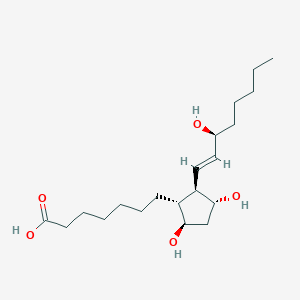

![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
